molecular formula C16H14N2O2 B14025667 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one

Cat. No.: B14025667
M. Wt: 266.29 g/mol
InChI Key: GREXOVPAYZXOBE-UHFFFAOYSA-N
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Description

Quinoxalin-2(1H)-one derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their biological activity and photophysical properties . The compound 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one features a 3-methoxybenzyl group at the N1 position of the quinoxalin-2(1H)-one scaffold. This substitution introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]quinoxalin-2-one

InChI

InChI=1S/C16H14N2O2/c1-20-13-6-4-5-12(9-13)11-18-15-8-3-2-7-14(15)17-10-16(18)19/h2-10H,11H2,1H3

InChI Key

GREXOVPAYZXOBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzylamine with quinoxaline-2(1H)-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring would yield dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Quinoxalin-2(1H)-one Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at the N1 and C3 positions:

Compound Name N1 Substituent C3 Substituent Key Properties/Activities Reference
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one 3-Methoxybenzyl H (unsubstituted) Hypothesized enhanced solubility N/A
1-Benzyl-3-methylquinoxalin-2(1H)-one Benzyl Methyl Crystallographic stability
1-Allyl-3-(3-nitrophenyl)quinoxalin-2(1H)-one Allyl 3-Nitrophenyl CFTR activation potential
1-(Naphthalen-1-ylmethyl)-3-(3-nitrophenyl)quinoxalin-2(1H)-one Naphthalen-1-ylmethyl 3-Nitrophenyl Moderate yield (35%)
3-(5-Oxo-3-phenylpyrazol-1-yl)quinoxalin-2(1H)-one H (unsubstituted) 5-Oxo-3-phenylpyrazol-1-yl Antimicrobial (MIC: 7.8 µg/mL)

Key Observations :

  • N1 Substituents : Bulky groups (e.g., naphthalenylmethyl) reduce synthetic yields compared to simpler benzyl or allyl groups . The 3-methoxybenzyl group in the target compound may balance steric effects with electronic modulation.
  • C3 Functionalization : Electron-withdrawing groups (e.g., nitro, acyl) at C3 enhance bioactivity, as seen in CFTR activators and antimicrobial agents .
Environmental and Industrial Relevance
  • Green Synthesis : Heterogeneous catalysis (e.g., covalent organic frameworks) offers recyclable, high-yield routes to C3-functionalized derivatives .
  • Scalability : Metal-free methods (e.g., peroxide/iodide systems) avoid heavy-metal waste, aligning with sustainable chemistry goals .

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